3-(4-methoxyphenyl)-N,2-diphenyl-1,2,4-thiadiazol-5-imine
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Description
3-(4-methoxyphenyl)-N,2-diphenyl-1,2,4-thiadiazol-5-imine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a member of the thiadiazole family, which has been extensively studied for their diverse biological activities. The aim of
Scientific Research Applications
Photo Luminescent Materials
- 1.1 Synthesis of 1,2-Dihydrophosphinines : This compound has been used in the synthesis of photo luminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition process . These phosphinines exhibit interesting optical properties and may find applications in optoelectronic devices.
Copper-Catalyzed Reactions
Copper-catalyzed reactions involving this compound have yielded intriguing results:
- 2.1 Trisubstituted 1,2,4-Triazoles : In a copper-catalyzed, three-component synthesis, (5Z)-3-(4-methoxyphenyl)-N,2-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine was combined with an arylboronic acid and sodium azide to form trisubstituted 1,2,4-triazoles . These heterocyclic compounds have diverse applications, including medicinal chemistry and materials science.
Gold-Catalyzed Hydroamination
This compound has also been investigated in gold-catalyzed reactions:
- 3.1 N-Vinylindoles : In a study involving gold (III)-catalyzed hydroamination of alkynes, (5Z)-3-(4-methoxyphenyl)-N,2-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine was used to synthesize N-vinylindoles . N-vinylindoles have potential as building blocks in organic synthesis and drug discovery.
Conclusion
(5Z)-3-(4-methoxyphenyl)-N,2-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine: exhibits versatility in various synthetic pathways, making it a valuable compound for researchers across different fields. Its applications span photo luminescent materials, copper-catalyzed reactions, and gold-catalyzed hydroamination. Keep exploring its potential in your scientific endeavors! 🌟 .
properties
IUPAC Name |
3-(4-methoxyphenyl)-N,2-diphenyl-1,2,4-thiadiazol-5-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-25-19-14-12-16(13-15-19)20-23-21(22-17-8-4-2-5-9-17)26-24(20)18-10-6-3-7-11-18/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXHXUIVBOJLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C3)SN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N,2-diphenyl-1,2,4-thiadiazol-5-imine |
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